1-(2-Bromoethyl)-2-(2-nitrovinyl)benzene
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Overview
Description
1-(2-Bromoethyl)-2-(2-nitrovinyl)benzene is an organic compound characterized by the presence of a bromoethyl group and a nitrovinyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Bromoethyl)-2-(2-nitrovinyl)benzene typically involves the bromination of ethylbenzene followed by nitration. The reaction conditions often require the use of bromine and a suitable catalyst for the bromination step, and nitric acid for the nitration step. The process may involve multiple steps to ensure the correct positioning of the functional groups on the benzene ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and nitration processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of advanced catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Bromoethyl)-2-(2-nitrovinyl)benzene can undergo various chemical reactions, including:
Oxidation: The nitrovinyl group can be oxidized to form different products depending on the reagents and conditions used.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The bromoethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles such as sodium azide or potassium cyanide can be used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 1-(2-Bromoethyl)-2-(2-aminovinyl)benzene.
Scientific Research Applications
1-(2-Bromoethyl)-2-(2-nitrovinyl)benzene has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-(2-Bromoethyl)-2-(2-nitrovinyl)benzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The nitrovinyl group can participate in electron transfer reactions, while the bromoethyl group can form covalent bonds with nucleophilic sites on biomolecules. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparison with Similar Compounds
1-(2-Chloroethyl)-2-(2-nitrovinyl)benzene: Similar structure but with a chloroethyl group instead of a bromoethyl group.
1-(2-Bromoethyl)-2-(2-nitrophenyl)benzene: Similar structure but with a nitrophenyl group instead of a nitrovinyl group.
Uniqueness: 1-(2-Bromoethyl)-2-(2-nitrovinyl)benzene is unique due to the specific combination of the bromoethyl and nitrovinyl groups, which confer distinct chemical reactivity and potential applications. The presence of both electron-withdrawing and electron-donating groups on the benzene ring can influence the compound’s behavior in various chemical reactions and biological systems.
Properties
IUPAC Name |
1-(2-bromoethyl)-2-[(E)-2-nitroethenyl]benzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO2/c11-7-5-9-3-1-2-4-10(9)6-8-12(13)14/h1-4,6,8H,5,7H2/b8-6+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCPRCFFVLWHIBS-SOFGYWHQSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCBr)C=C[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)CCBr)/C=C/[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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